N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0): A Comprehensive Technical Guide on Sorafenib Impurity Profiling
N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0): A Comprehensive Technical Guide on Sorafenib Impurity Profiling
Target Audience: Analytical Chemists, Process Engineers, and Regulatory Affairs Professionals in Oncology Drug Development.
Executive Summary
In the rigorous landscape of pharmaceutical manufacturing, the control of process impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0) , widely recognized in the industry as Sorafenib Impurity K or Sorafenib Impurity 12 , is a critical process-related impurity encountered during the synthesis of the multikinase inhibitor Sorafenib[1][2].
As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a window into the chemical dynamics of the manufacturing process. This whitepaper deconstructs the mechanistic origins of CAS 2004659-85-0, details a self-validating analytical protocol for its quantification, and outlines its regulatory implications under ICH Q3A(R2) guidelines[3].
Physicochemical Profiling
Understanding the fundamental properties of this impurity is the first step in designing effective isolation and quantification strategies. The truncation of the urea linkage and terminal phenyl ring (present in the parent API) significantly alters its polarity and UV absorptivity.
Table 1: Physicochemical Properties of CAS 2004659-85-0
| Property | Value |
| Chemical Name | N-Methyl-4-phenoxy-2-pyridinecarboxamide |
| CAS Registry Number | 2004659-85-0 |
| Common Synonyms | Sorafenib Impurity K, N-Methyl-4-phenoxypicolinamide[2][4] |
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol [5] |
| Structural Class | Phenoxypyridine carboxamide |
| Role in Pharma | Process Impurity / Reference Standard |
Mechanistic Origin & Synthetic Divergence
To control an impurity, one must first understand the causality of its formation. Sorafenib is synthesized via a multi-step pathway, the crux of which involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-N-methylpyridine-2-carboxamide and 4-aminophenol to form the intermediate 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide.
The Causality of Impurity K Formation: CAS 2004659-85-0 forms when the starting material, 4-aminophenol, is contaminated with phenol . Phenol is a common precursor and degradation product of 4-aminophenol. Under the basic conditions of the SNAr reaction, the phenoxide ion acts as a competing nucleophile. Because phenoxide is a harder and less sterically hindered nucleophile than the amine-substituted counterpart, it readily attacks the electron-deficient pyridine ring, irreversibly forming N-Methyl-4-phenoxy-2-pyridinecarboxamide.
By mapping this divergence, process chemists can implement upstream controls—specifically, tightening the purity specifications for 4-aminophenol to limit phenol contamination before the reaction even begins.
Mechanistic divergence in Sorafenib synthesis leading to the formation of Impurity K.
Analytical Isolation & Quantification Protocol
To comply with ICH Q3A(R2) standards, which mandate the reporting and control of impurities in new drug substances[6], we must employ a highly specific, stability-indicating HPLC method.
The following protocol is designed as a self-validating system . It incorporates internal checks (System Suitability) to ensure that any data generated is intrinsically reliable and free from artifactual errors[7].
Step-by-Step Methodology: RP-HPLC-DAD
1. System Suitability Testing (The Internal Validation Check):
-
Action: Prepare a resolution solution containing 100 µg/mL Sorafenib API and 1 µg/mL CAS 2004659-85-0.
-
Causality: Before analyzing unknown batches, injecting this standard proves the column's resolving power. The system is only validated for use if the resolution factor (
) between Impurity K and Sorafenib is .
2. Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water (pH ~2.8).
-
Mobile Phase B: Acetonitrile.
-
Causality: The pyridine nitrogen in both the API and the impurity causes severe peak tailing at neutral pH due to secondary interactions with residual silanols on the stationary phase. Formic acid protonates the nitrogen, ensuring sharp, symmetrical peaks while maintaining MS-compatibility for downstream structural confirmation[8][9].
3. Gradient Elution Profile:
-
Action: 0-5 min (10% B), 5-15 min (ramp to 60% B), 15-20 min (hold 60% B), 20-25 min (return to 10% B).
-
Causality: Impurity K lacks the highly lipophilic trifluoromethyl-phenyl group of Sorafenib. Therefore, it elutes significantly earlier. The gradient ensures Impurity K is resolved early in the run, while the high-organic hold pushes the strongly retained API off the column.
4. Detection & Peak Purity Analysis:
-
Action: Monitor via Diode Array Detector (DAD) at 235 nm[10].
-
Self-Validation: Utilize the DAD software to calculate the "Peak Purity Angle." If the purity angle is less than the purity threshold, it validates that the Impurity K peak is spectrally homogenous and not co-eluting with another unknown degradant.
Self-validating analytical workflow for the quantification of Sorafenib impurities.
Toxicological & Regulatory Implications
Under the ICH Q3A(R2) guidelines, impurities in new drug substances must be managed based on specific thresholds: Reporting, Identification, and Qualification[11].
From a pharmacological standpoint, Sorafenib achieves its multikinase inhibition (targeting VEGFR, PDGFR, and RAF) through critical hydrogen bonding via its urea linkage and hydrophobic interactions via its terminal trifluoromethyl-chloro-phenyl moiety.
CAS 2004659-85-0 lacks both of these pharmacophores. Consequently, it is devoid of the therapeutic kinase inhibitory activity. However, its structural similarity to the parent compound means it must be strictly monitored. If this impurity exceeds the ICH qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower), the manufacturer must provide dedicated toxicological data to prove it does not introduce off-target toxicity or mutagenicity[12][13]. By utilizing the robust synthetic controls and analytical methods described above, manufacturers can reliably suppress Impurity K below the 0.05% reporting threshold, streamlining the regulatory approval process.
References
-
Pharmaffiliates. CAS No : 2004659-85-0 | Product Name : N-Methyl-4-phenoxypicolinamide. Retrieved from:[Link]
-
HD Impurity. Sorafenib Impurity K | CAS: 2004659-85-0. Retrieved from: [Link]
-
European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from: [Link]
-
ResearchGate. Green Analytical Approach for HPLC Method Development for Quantification of Sorafenib and Its Pharmacopeia Impurities. Retrieved from:[Link]
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